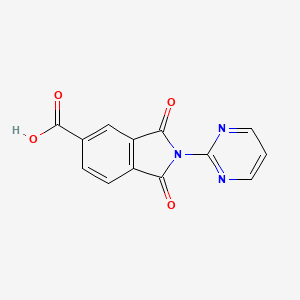

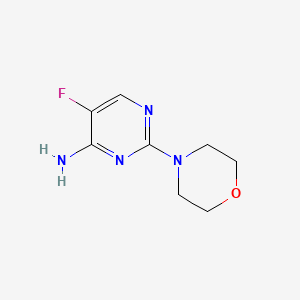

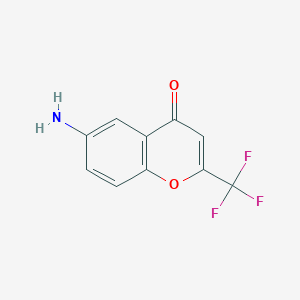

![molecular formula C7H6N4S B1332521 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 29982-33-0](/img/structure/B1332521.png)

4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

説明

The compound 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. This compound is characterized by the presence of a pyridine ring fused with a 1,2,4-triazole moiety and a thiol group, which makes it a versatile ligand for coordination chemistry and a useful building block in organic synthesis .

Synthesis Analysis

The synthesis of derivatives of 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves multi-step reaction sequences. For instance, one derivative was synthesized by intramolecular cyclization of 1,4-disubstituted thiosemicarbazides . Another approach involved the reaction of methyl nicotinate with various aromatic aldehydes, followed by cyclo-condensation with thioacetic acid . These methods typically yield the desired products in good percentages and allow for the introduction of various substituents onto the triazole ring, which can significantly alter the compound's properties.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the crystal structure of one derivative was determined to crystallize in the monoclinic space group with specific cell parameters . Additionally, theoretical calculations such as Hartree-Fock (HF) and density functional theory (DFT) have been employed to predict the molecular geometry, vibrational frequencies, and chemical shift values .

Chemical Reactions Analysis

The reactivity of 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol derivatives has been explored in the context of forming coordination polymers and complexes. These compounds have shown the ability to coordinate with various metals, leading to structures with different architectures, such as mononuclear molecules and one- and two-dimensional networks . The versatility in coordination is attributed to the flexible coordination modes offered by the pyridine and triazole units.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been investigated, revealing insights into their tautomeric equilibria, spectroscopic characteristics, and electronic structures. For instance, the thiol-thione tautomeric equilibrium has been studied, and the electronic structures of the heterocyclic thione derivatives have been analyzed . The compounds also exhibit interesting luminescence properties and have been evaluated for their potential as antimicrobial, anticonvulsant, antidepressant, antioxidant, and antitubercular agents . Furthermore, computational studies have provided information on molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties .

科学的研究の応用

Antimicrobial Activities

4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antimicrobial activity against a variety of bacterial strains. For example, Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The results showed that these compounds displayed good to moderate antimicrobial activity, highlighting their potential in this field (Bayrak et al., 2009).

Corrosion Inhibition

Another significant application of 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is in the field of corrosion inhibition. Studies have shown that these compounds can be effective corrosion inhibitors. Ansari et al. (2014) explored Schiff's bases of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings suggest that these compounds could serve as efficient materials in protecting metals from corrosion (Ansari et al., 2014).

Anti-inflammatory Activity

In the field of medicinal chemistry, derivatives of 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol have been synthesized and evaluated for their potential anti-inflammatory activities. Toma et al. (2017) conducted a study on pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, finding that some of these derivatives exhibited significant anti-inflammatory properties (Toma et al., 2017).

Antitumor Activity

Research has also been conducted on the potential antitumor activities of 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol derivatives. For instance, Yang Rui (2008) synthesized Schiff bases of 3-methylthio-4-amino-5-pyridin-3-yl-1,2,4-triazole and evaluated their antitumor activity, discovering that some compounds showed potential in this area (Yang Rui, 2008).

Antioxidant Properties

Finally, compounds based on 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol have been synthesized and assessed for their antioxidant properties. Bekircan et al. (2008) synthesized a series of derivatives and screened them for their antioxidant and antiradical activities, demonstrating that these compounds could have potential applications in this domain (Bekircan et al., 2008)

将来の方向性

The future directions for research on “4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” could involve further exploration of its potential applications in various fields. For example, it could be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

特性

IUPAC Name |

4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-10-9-5-11(7)6-2-1-3-8-4-6/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAQFLRHPHXTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354572 | |

| Record name | 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

29982-33-0 | |

| Record name | 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

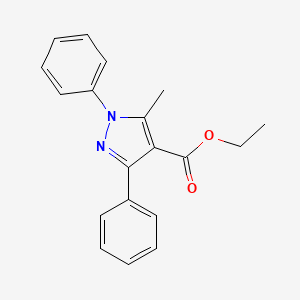

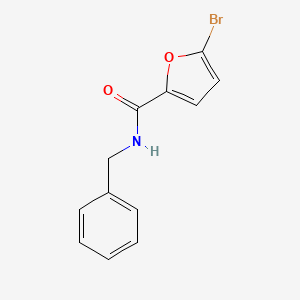

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

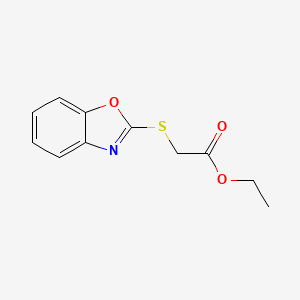

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

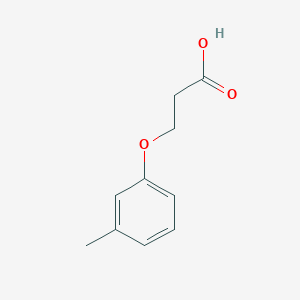

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

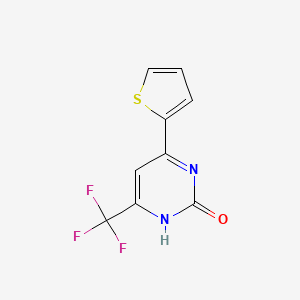

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

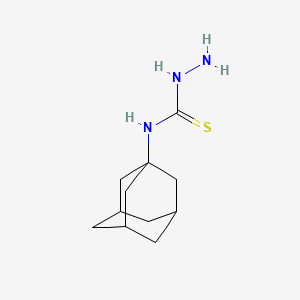

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)